molecular formula C13H20N2O B3029467 2-(1-Benzylpiperazin-2-yl)ethanol CAS No. 675589-80-7

2-(1-Benzylpiperazin-2-yl)ethanol

Cat. No.: B3029467
CAS No.: 675589-80-7
M. Wt: 220.31
InChI Key: TZGZJNYRHVQXOG-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperazin-2-yl)ethanol is a piperazine derivative featuring a benzyl substituent at the 1-position of the piperazine ring and an ethanol group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZJNYRHVQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678898
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675589-80-7
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(1-Benzylpiperazin-2-yl)ethanol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Benzylation of Piperazine Derivatives

  • Reagents : Benzyl bromide derivatives, K2_2CO3_3, and acetonitrile at reflux (16–20 hours) .

  • Mechanism : The secondary amine in piperazine reacts with benzyl halides via an SN_\text{N}2 pathway. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity.

Example Protocol :

ComponentQuantity/Reaction Condition
N-Boc-piperazine2 mmol
Benzyl bromide1.6 mmol
K2_2CO3_37.2 mmol
CH2_2Cl2_220 mL
Time/TemperatureRT, 16 hours
Yield46–88% (depending on R group)

O-Tosylation and Spontaneous Chlorination

A notable reaction involves the attempted O-tosylation of the ethanol group, which unexpectedly yields chlorides via intermediate O-tosylates :

Mechanistic Pathway

  • Tosylation : Reaction with tosyl chloride (TosCl) in pyridine forms the O-tosylate intermediate.

  • Spontaneous Displacement : The piperazine nitrogen facilitates anchimeric assistance, accelerating chloride formation from the tosylate.

Experimental Data :

EntrySubstrateConditionsProduct YieldByproduct (5)
1Pirlindole ethanol5°C, 48 h42%
2Pirlindole ethanolRT, 48 h44%0.5%
5Pirlindole ethanolRT, 87 h, 2.2 eq TosCl33%9%

Key Observations :

  • Chloride formation dominates at room temperature (RT).

  • Prolonged reaction times or excess TosCl increases aromatized byproducts (e.g., 5 ) .

Hydrogenation of Pyridineethanol Precursors :

  • Catalyst : Ruthenium dioxide (RuO2_2) at 90–120°C under 500–1000 psig H2_2.

  • Efficiency : Yields >90% with <1% N-methylated byproducts.

Optimized Conditions :

ParameterValue
Catalyst loading≥0.15 g Ru per mole substrate
SolventPiperidine/water mixture
Temperature90–120°C
Pressure500–1000 psig H2_2

Reactivity with Electrophiles

The ethanol group and piperazine nitrogen participate in further functionalization:

Acylation

  • Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine.

  • Outcome : Forms acetates or amides at the hydroxyl or amine positions .

Nucleophilic Substitution

  • Example : Reaction with alkyl halides to form quaternary ammonium salts .

Stability and Side Reactions

  • Hydrolysis : The O-tosylate intermediate is moisture-sensitive and prone to hydrolysis under aqueous conditions .

  • Aromatization : Prolonged exposure to TosCl or acidic conditions induces partial aromatization (e.g., compound 5 ) .

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between 2-(1-Benzylpiperazin-2-yl)ethanol and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Piperazine 1-Benzyl, 2-ethanol C₁₃H₂₀N₂O 220.31 (est.) Moderate hydrophilicity; ethanol group enhances solubility.
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol Piperazine 4-Benzimidazole, 1-ethanol C₁₄H₂₀N₄O 272.34 Benzimidazole enhances aromatic interactions; potential CNS activity.
2-[(1-Benzylpiperidin-4-yl)amino]ethanol Piperidine 1-Benzyl, 4-aminoethanol C₁₄H₂₂N₂O 234.34 Piperidine core reduces basicity; aminoethanol may alter receptor binding.
(1-Benzylpiperazin-2-yl)methanol hydrochloride Piperazine 1-Benzyl, 2-methanol (HCl salt) C₁₂H₁₉ClN₂O 242.75 Hydrochloride salt improves solubility; shorter chain reduces lipophilicity.
2-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}ethanol Piperazine 1-Benzyldryl, 2-ethoxyethanol C₂₂H₂₈N₂O₂ 376.48 Bulky benzhydryl group may hinder metabolic clearance; ether linkage increases stability.
[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]methanol Piperazine 4-Benzyl, ethoxyphenylmethanol C₂₁H₂₆N₂O₂ 338.45 Phenolic hydroxyl group may confer antioxidant properties; extended chain enhances flexibility.

Key Differences and Implications

Core Structure :

  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) exhibits higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing interactions with biological targets like serotonin or dopamine receptors .

Substituents: Benzyl vs. Ethanol vs. Methanol: Ethanol’s longer chain increases lipophilicity compared to methanol, possibly improving blood-brain barrier penetration .

Salt Forms :

  • Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, favoring oral or injectable formulations.

Biological Activity

2-(1-Benzylpiperazin-2-yl)ethanol, a compound derived from the piperazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 675589-80-7
  • Molecular Formula : C₁₄H₁₈N₂O

The compound features a benzyl group attached to a piperazine ring, which is further substituted with an ethanol moiety. This structural configuration is crucial for its biological interactions.

1. Receptor Affinities

Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant affinity for various receptors, particularly the sigma (σ) receptors. A study highlighted the development of new benzylpiperazine derivatives with high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and neurological disorders .

2. Antinociceptive Effects

Preclinical studies have demonstrated that certain benzylpiperazine derivatives possess antinociceptive properties. For instance, compounds similar to this compound have shown effectiveness in mouse models for inflammatory and neuropathic pain . The mechanism involves modulation of nociceptive signaling pathways.

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of ischemic stroke. Research suggests that compounds with similar structures can reduce neuronal damage by modulating glucocorticoid levels and inhibiting specific enzymes involved in neuronal injury .

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors:

  • Sigma Receptors : The compound acts as a ligand for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways.
  • Dopaminergic System : Benzylpiperazines are known to influence dopaminergic signaling, potentially affecting mood and cognitive functions.

Case Studies

Several studies have explored the pharmacological profiles of benzylpiperazine derivatives:

StudyFindings
Developed new derivatives with high σ1 receptor affinity (Ki values ranging from 1.6 to 145 nM).
Demonstrated neuroprotective effects in ischemic models; reduced infarction size when administered post-injury.
Investigated structure-based hybrids showing improved efficacy as acetylcholinesterase inhibitors.

Q & A

Q. How can computational modeling (e.g., DFT, molecular docking) predict the physicochemical and pharmacological properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry, calculate electrostatic potentials, and predict pKa (e.g., ethanol hydroxyl group).
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target receptors (e.g., dopamine D2_2). Validate with experimental IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 2
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